molecular formula C14H18N2O2 B11187091 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B11187091
M. Wt: 246.30 g/mol
InChI Key: LLFOKJDTRHYDJZ-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the pyrrolidine derivative with a pyridine moiety using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic effects .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C14H18N2O2/c17-14(13-3-1-2-7-15-13)16-8-6-12(9-16)18-10-11-4-5-11/h1-3,7,11-12H,4-6,8-10H2

InChI Key

LLFOKJDTRHYDJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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